An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)-1-nitrobenzene: Properties, Synthesis, and Applications in Modern Chemistry
An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)-1-nitrobenzene: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-(chloromethyl)-1-nitrobenzene, a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also to provide insights into the causality behind its chemical behavior and application.
Core Chemical Identity and Physical Properties
4-Chloro-2-(chloromethyl)-1-nitrobenzene is a substituted nitroaromatic compound. Its structure is characterized by a benzene ring functionalized with a nitro group, a chlorine atom, and a chloromethyl group. This combination of functional groups imparts a unique reactivity profile, making it a valuable building block in multi-step syntheses.
Table 1: Chemical Identifiers and Physical Properties of 4-Chloro-2-(chloromethyl)-1-nitrobenzene
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-2-(chloromethyl)-1-nitrobenzene | [1] |
| CAS Number | 57750-81-9 | [1] |
| Synonyms | 5-chloro-2-nitrobenzyl chloride, 4-nitro-3-chloromethylchlorobenzene | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.02 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Boiling Point | 317.9 °C at 760 mmHg (for CAS 69422-57-7) | [2] |
| Density | 1.462 g/cm³ (for CAS 69422-57-7) | [2] |
| Solubility | Expected to be sparingly soluble in water, but soluble in common organic solvents like ethanol, acetone, and toluene. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 4-Chloro-2-(chloromethyl)-1-nitrobenzene. While experimental spectra for this specific compound are not widely published, a combination of predicted data and comparison with closely related analogues provides a robust framework for its characterization.[4]
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 2: Predicted ¹H and ¹³C NMR Data for 4-Chloro-2-(chloromethyl)-1-nitrobenzene
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-3 | 8.14 | d | 2.5 |
| H-5 | 7.78 | dd | 8.7, 2.5 | |
| H-6 | 7.63 | d | 8.7 | |
| -CH₂Cl | 4.90-5.00 | s | - | |
| ¹³C | C-1 (C-NO₂) | ~148 | - | - |
| C-2 (C-CH₂Cl) | ~135 | - | - | |
| C-3 | ~125 | - | - | |
| C-4 (C-Cl) | ~140 | - | - | |
| C-5 | ~130 | - | - | |
| C-6 | ~133 | - | - | |
| -CH₂Cl | ~45 | - | - |
Predicted data is based on computational models and comparison with analogues.[4][5] Experimental values may vary.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-2-(chloromethyl)-1-nitrobenzene will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Key IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Symmetric Stretch | 1360 - 1290 | |
| Aromatic Ring | C=C Stretch | 1600 - 1400 |
| C-H Stretch | 3100 - 3000 | |
| Alkyl Halide (C-Cl) | C-Cl Stretch | 800 - 600 |
| Aryl Halide (C-Cl) | C-Cl Stretch | 1100 - 1000 |
Data is based on established group frequencies and data from related compounds.[6][7]
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The expected molecular ion peak [M]⁺ would be observed at m/z 205 and 207 in an approximate 3:1 ratio due to the presence of one chlorine-35 and one chlorine-37 atom. The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed in a ratio of approximately 9:6:1.
Synthesis of 4-Chloro-2-(chloromethyl)-1-nitrobenzene
A plausible and efficient synthesis of 4-Chloro-2-(chloromethyl)-1-nitrobenzene involves a two-step process starting from 4-chlorotoluene. This pathway is designed for scalability and control over the reaction conditions.
Caption: Synthetic workflow for 4-Chloro-2-(chloromethyl)-1-nitrobenzene.
Step-by-Step Experimental Protocol:
Part 1: Synthesis of 4-Chloro-2-methyl-1-nitrobenzene (Intermediate)
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 4-chlorotoluene to the stirred nitrating mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C. The addition of the aromatic compound to the acid mixture is a critical safety measure to control the exothermic nitration reaction.
-
Reaction and Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-chloro-2-methyl-1-nitrobenzene.
Part 2: Synthesis of 4-Chloro-2-(chloromethyl)-1-nitrobenzene (Final Product)
-
Reaction Setup: In a quartz reaction vessel equipped with a reflux condenser, a magnetic stirrer, and a UV lamp, dissolve the intermediate, 4-chloro-2-methyl-1-nitrobenzene, in a dry, inert solvent such as carbon tetrachloride.
-
Initiation of Chlorination: Add a radical initiator (e.g., AIBN or benzoyl peroxide) and a chlorinating agent such as N-chlorosuccinimide (NCS) or bubble chlorine gas through the solution while irradiating with UV light. The use of UV light is essential to initiate the free-radical chain reaction.
-
Reaction and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or ¹H NMR by observing the disappearance of the methyl proton signal and the appearance of the chloromethyl proton signal.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, filter off any solid byproducts, and wash the filtrate with an aqueous solution of sodium bicarbonate and then with water. Dry the organic layer and remove the solvent under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 4-Chloro-2-(chloromethyl)-1-nitrobenzene is dictated by its three key functional groups, making it a versatile intermediate.
Caption: Key reaction sites of 4-Chloro-2-(chloromethyl)-1-nitrobenzene.
4.1. Nucleophilic Substitution at the Chloromethyl Group
The benzylic chloride is the most reactive site for nucleophilic substitution due to the stability of the resulting benzylic carbocation intermediate. This allows for the facile introduction of a variety of functional groups. For instance, reaction with sodium azide can yield the corresponding benzyl azide, a precursor for amines or for use in click chemistry.[3]
4.2. Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents like iron in acidic media or tin(II) chloride.[8] This transformation is crucial for the synthesis of substituted anilines, which are common pharmacophores.
4.3. Nucleophilic Aromatic Substitution
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution. However, its reactivity is enhanced by the electron-withdrawing nitro group at the ortho position. Under forcing conditions (high temperature and pressure), it can be displaced by strong nucleophiles.
4.4. Application in Drug Development
Substituted nitroaromatics are important precursors in the synthesis of a wide range of pharmaceuticals. The functional handles on 4-Chloro-2-(chloromethyl)-1-nitrobenzene make it an attractive starting material for the synthesis of complex molecules, including potential serotonin reuptake inhibitors and other CNS-active compounds.[8] The structural motif is also related to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors like Nevirapine.
Toxicology and Safe Handling
As a nitroaromatic compound containing benzylic and aryl halides, 4-Chloro-2-(chloromethyl)-1-nitrobenzene must be handled with appropriate safety precautions.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Toxicological Profile of Related Compounds:
While specific toxicological data for 4-Chloro-2-(chloromethyl)-1-nitrobenzene is limited, data from related chloronitrobenzene isomers indicate potential for methemoglobinemia, leading to cyanosis, headache, and dizziness upon overexposure.[9] Chronic exposure to related compounds has been linked to effects on the spleen, liver, and kidneys in animal studies.[10]
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Spill and Waste Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for disposal.
Conclusion
4-Chloro-2-(chloromethyl)-1-nitrobenzene is a chemical intermediate with a rich and versatile reactivity profile. Its strategic combination of functional groups provides multiple avenues for synthetic elaboration, making it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel pharmaceuticals and other high-value chemical entities.
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